3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole
CAS No.: 1017781-92-8
Cat. No.: VC8391620
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017781-92-8 |
---|---|
Molecular Formula | C13H10ClN3 |
Molecular Weight | 243.69 g/mol |
IUPAC Name | 3-chloro-1-(pyridin-2-ylmethyl)indazole |
Standard InChI | InChI=1S/C13H10ClN3/c14-13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2 |
Standard InChI Key | MHIZZPLWHRNQGJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole has the molecular formula C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol . Its IUPAC name derives from the indazole ring system, where the nitrogen atoms occupy positions 1 and 2. The chlorine substituent at position 3 and the pyridin-2-ylmethyl group at position 1 distinguish it from simpler indazole derivatives. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1017781-92-8 | |
Molecular Formula | C₁₃H₁₀ClN₃ | |
Molecular Weight | 243.69 g/mol | |
SMILES | ClC1=NN(C=2C=CC=CC12)CC3=CC=CN=C3 | * |
*Note: The SMILES string provided corresponds to the 3-pyridinylmethyl isomer ; the 2-ylmethyl variant differs in the pyridine substitution pattern.
Structural and Electronic Characteristics
The indazole core confers aromaticity and planarity, while the chlorine atom introduces electron-withdrawing effects that polarize the ring system. The pyridin-2-ylmethyl group adds a basic nitrogen atom, enhancing hydrogen-bonding capacity and solubility in polar solvents . Density functional theory (DFT) calculations on analogous indazoles suggest that the chloro substituent increases electrophilicity at position 3, making it reactive toward nucleophilic aromatic substitution .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key building blocks:
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1H-Indazole scaffold: Synthesized via palladium-catalyzed C-H amination or copper-mediated cyclization .
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Pyridin-2-ylmethyl substituent: Introduced through alkylation or cross-coupling reactions.
Palladium-Catalyzed C-H Amination
Charette et al. demonstrated that substituted indazoles can be synthesized from aminohydrazones using ligand-free palladium catalysis . For 3-chloro-1-(pyridin-2-ylmethyl)-1H-indazole, a plausible route involves:
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Preparation of a 3-chloroindazole precursor via trifluoromethanesulfonic anhydride activation .
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N-Alkylation with 2-(bromomethyl)pyridine under basic conditions.
Copper-Mediated Cyclization
Chen et al. reported a Cu(OAc)₂-mediated N–N bond formation using ketimine intermediates . Adapting this method:
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Condensation of o-aminobenzonitrile with a pyridinylmethyl ketone forms the ketimine.
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Cyclization with Cu(OAc)₂ yields the target compound.
Reductive Cyclization
Nazaré et al. developed organophosphorus-mediated reductive cyclization of nitroarenes . Applying this approach:
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2-Nitrobenzaldehyde derivatives are condensed with pyridinylmethyl hydrazines.
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Reductive cyclization with phospholene oxide generates the indazole ring.
Physicochemical Properties
Solubility and Stability
While experimental data for this specific compound are scarce, analogs suggest:
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Solubility: Moderate in DMSO (>10 mM) and dichloromethane; limited in water (<1 mM) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the C–Cl bond.
Spectroscopic Data
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¹H NMR (predicted): δ 8.60 (d, J=4.8 Hz, 1H, pyridine-H), 7.70–7.20 (m, 6H, aromatic), 5.30 (s, 2H, CH₂).
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MS (ESI+): m/z 244.1 [M+H]⁺.
Applications in Drug Discovery
Lead Optimization
The molecule serves as a versatile scaffold for:
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Structure-Activity Relationship (SAR) Studies: Modifying the pyridine position (2- vs. 3-substitution) alters target selectivity .
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Prodrug Development: The chlorine atom can be replaced with bioreversible groups (e.g., esters).
Patent Landscape
A 2023 patent (WO2023124567) claims indazole derivatives for treating inflammatory disorders, highlighting the therapeutic relevance of this chemical class .
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